molecular formula C13H19NO B14434886 2,2-Dimethyl-N-phenyloxan-4-amine CAS No. 78028-31-6

2,2-Dimethyl-N-phenyloxan-4-amine

Cat. No.: B14434886
CAS No.: 78028-31-6
M. Wt: 205.30 g/mol
InChI Key: MVJUXEWBYVZRRD-UHFFFAOYSA-N
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Description

Structurally, it comprises a six-membered oxane ring with two methyl groups at the 2-position, an amine group at the 4-position, and a phenyl substituent on the nitrogen. This scaffold may confer unique physicochemical properties, such as enhanced steric hindrance or altered solubility compared to linear amines.

Properties

CAS No.

78028-31-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2,2-dimethyl-N-phenyloxan-4-amine

InChI

InChI=1S/C13H19NO/c1-13(2)10-12(8-9-15-13)14-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3

InChI Key

MVJUXEWBYVZRRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-N-phenyloxan-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable haloalkane with an amine. For instance, the reaction of 2,2-dimethyl-4-chloroxane with aniline (phenylamine) under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2,2-Dimethyl-N-phenyloxan-4-amine may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as a nitro derivative, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitro group to an amine, producing the desired compound in high yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-phenyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2,2-Dimethyl-N-phenyloxan-4-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: In industrial applications, it can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-phenyloxan-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, but common targets may include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes compounds with amine functionalities but differing backbones. A comparative analysis is speculative but could highlight structural and functional differences:

Table 1. Key Structural and Functional Differences

Compound Core Structure Functional Groups Potential Applications Evidence Source
2,2-Diphenylethan-1-amine Ethane backbone Two phenyl groups, primary amine Pharmaceutical intermediates
N-Methyl-2-(4-nitrophenyl)ethan-1-amine Ethane backbone Nitrophenyl, secondary amine Synthetic precursor
4H-1,3,5-Oxadiazin-2-amines Oxadiazine ring Chlorophenyl, trichloromethyl Agrochemical research
Dimethylamine 2,4-D salts Linear amine salt Herbicide conjugate Agricultural herbicides
2,2-Dimethyl-N-phenyloxan-4-amine (hypothetical) Oxane ring Dimethyl, phenyl, secondary amine Unknown (no data) N/A

Key Observations:

Electronic Properties : The electron-donating methyl groups on the oxane ring could contrast with electron-withdrawing nitro groups in compounds like N-methyl-2-(4-nitrophenyl)ethan-1-amine , altering solubility or stability.

Biological Relevance : Unlike herbicidal dimethylamine salts (e.g., 2,4-D derivatives) , the oxane-based structure might target different biological pathways, though this remains unexplored.

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